BenchChemオンラインストアへようこそ!

Verapamil

Hemodynamics Cardiovascular Research Angina Pectoris

Verapamil is the FDA-designated moderate CYP3A4 index inhibitor—the only CCB with this qualification, irreplaceable for drug-drug interaction (DDI) studies. Its unique 0.92 vascular-to-cardiac selectivity ratio contrasts sharply with dihydropyridines (felodipine: 103), enabling equipotent cardiac and vascular modulation. Combined with negative chronotropic, dromotropic, and inotropic effects, verapamil is the preferred CCB for atrial fibrillation, PSVT, and myocardial infarction models. Choose verapamil for unmatched mechanistic specificity in DDI and cardiovascular research.

Molecular Formula C27H38N2O4
Molecular Weight 454.6 g/mol
CAS No. 52-53-9
Cat. No. B1683045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil
CAS52-53-9
SynonymsCalan
Cordilox
Dexverapamil
Falicard
Finoptin
Hydrochloride, Verapamil
Iproveratril
Isoptin
Isoptine
Izoptin
Lekoptin
Verapamil
Verapamil Hydrochloride
Molecular FormulaC27H38N2O4
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
InChIKeySGTNSNPWRIOYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001;  Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/
Practically insoluble in water
Sparingly soluble in hexane;  soluble in benzene, ether;  freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform
4.47 mg/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Verapamil 52-53-9: A Phenylalkylamine L-Type Calcium Channel Blocker for Procurement in Cardiovascular Research and Industrial Applications


Verapamil (CAS: 52-53-9) is a phenylalkylamine-class, non-dihydropyridine L-type calcium channel blocker, clinically utilized as a Class IV antiarrhythmic agent and for the management of hypertension, angina pectoris, and supraventricular tachyarrhythmias [1]. Its mechanism involves the inhibition of voltage-dependent calcium channels (Cav1.1, Cav1.2), leading to reduced heart rate, atrioventricular (AV) nodal conduction, and myocardial contractility, which distinguishes it from dihydropyridine calcium channel blockers [2].

Why Verapamil 52-53-9 Cannot Be Simply Substituted with Other Calcium Channel Blockers: A Procurement-Focused Rationale


Substituting verapamil with a dihydropyridine like nifedipine or even another non-dihydropyridine like diltiazem is not pharmacodynamically equivalent. Verapamil possesses a unique combination of negative chronotropic, dromotropic, and inotropic effects [1]. It is the only calcium channel blocker recommended by the FDA as a moderate clinical CYP3A4 index inhibitor, a property critical for drug-drug interaction studies [2]. Its balanced cardiac and vascular activity, with a vascular-to-cardiac selectivity ratio of 0.92, contrasts sharply with the high vascular selectivity of dihydropyridines (e.g., felodipine at 103), making it the preferred tool for specific experimental models where concurrent cardiac and vascular modulation is required [3].

Quantitative Differentiation of Verapamil 52-53-9: A Comparative Evidence Guide for Scientific and Industrial Procurement


Divergent Hemodynamic Effects of Verapamil vs. Nifedipine and Diltiazem on Heart Rate and Stroke Volume

In a head-to-head hemodynamic study of 44 patients with coronary heart disease, verapamil (160 mg) caused a distinct hemodynamic profile compared to nifedipine (20 mg) and diltiazem (120 mg). Verapamil reduced heart rate by 8-10% from control, while nifedipine produced a significant rise. Additionally, verapamil uniquely caused a significant fall in stroke volume index, an effect not observed with nifedipine or diltiazem [1].

Hemodynamics Cardiovascular Research Angina Pectoris

Superior Antiarrhythmic Efficacy of Verapamil Compared to Nifedipine in Cardiac Arrhythmias

Verapamil demonstrates the most pronounced electrophysiological effects among calcium channel blockers, particularly on AV nodal conduction and refractory period. In contrast, nifedipine is clinically devoid of antiarrhythmic actions at therapeutic doses [1]. A comparative analysis of cardiac effects shows that verapamil and diltiazem significantly affect AV node conduction and ERP, whereas nifedipine has no effect on these parameters [2].

Antiarrhythmic Electrophysiology Atrial Fibrillation

Lack of Vascular vs. Myocardial Selectivity: Verapamil's Balanced Profile in Tissue Selectivity Assays

In vitro studies quantifying the vascular over myocardial inhibitory selectivity of calcium antagonists found that verapamil exhibits no selectivity (ratio of 0.92). This contrasts with the marked selectivity of felodipine (103) and the low selectivity of diltiazem (8.9) [1]. A separate study confirmed that dihydropyridines are approximately 200-fold more vascular-selective than the phenylalkylamine verapamil in human tissue assays [2].

Tissue Selectivity In Vitro Pharmacology Calcium Channel Assays

Comparative Side-Effect and Discontinuation Rates: Verapamil vs. Diltiazem and Nifedipine

A review of adverse effect profiles among calcium channel blockers indicates that the rate of therapy discontinuation due to adverse effects varies significantly. Diltiazem has the most favorable profile (2-10%), while verapamil is intermediate (8-10%), and nifedipine has the highest discontinuation rate (17%) [1]. For a given degree of vasodilation, verapamil also exerts the greatest negative inotropic effect, followed by diltiazem, and then nifedipine [2].

Tolerability Safety Pharmacology Clinical Outcomes

Verapamil as a Reference CYP3A4 and P-gp Inhibitor in Drug-Drug Interaction Studies

Verapamil is uniquely recommended by the FDA as a moderate clinical CYP3A4 index inhibitor and a clinical P-glycoprotein (P-gp) inhibitor for use in drug-drug interaction (DDI) studies [1]. While diltiazem is also a CYP3A4 inhibitor, verapamil's specific FDA designation and its use as a reference standard make it a required compound for pharmacokinetic research. The inactivation kinetics of CYP3A4 by verapamil enantiomers have been quantified, with S-verapamil showing a kinact of 0.64 min-1 and KI of 2.97 μM [2].

Drug Metabolism CYP3A4 Inhibition Pharmacokinetics DDI

Post-Myocardial Infarction Mortality Reduction: Clinical Outcomes with Verapamil vs. Nifedipine

A meta-analysis of randomized controlled trials in post-MI patients reveals a critical divergence in outcomes. Trials with short-acting nifedipine showed a trend toward harm and no significant benefit. In contrast, the DAVIT-I and DAVIT-II studies with verapamil demonstrated significant reductions in sudden death, reinfarction, and total mortality, particularly in patients with preserved left ventricular function [1].

Cardioprotection Myocardial Infarction Clinical Outcomes Mortality

High-Value Application Scenarios for Verapamil 52-53-9 in Scientific and Industrial Settings


Standardized In Vivo Drug-Drug Interaction (DDI) Studies

Verapamil is the definitive compound for use as a moderate CYP3A4 index inhibitor in clinical DDI studies. Its FDA designation as a reference standard makes it indispensable for laboratories conducting pharmacokinetic research to assess a new drug candidate's metabolic pathway and potential for interactions [1].

Cardiac Electrophysiology and Antiarrhythmic Research

Due to its potent and well-characterized effects on AV nodal conduction and its proven antiarrhythmic properties (unlike dihydropyridines), verapamil is the calcium channel blocker of choice for in vitro and in vivo studies on atrial fibrillation, PSVT, and other supraventricular arrhythmias [2].

Cardioprotection and Post-Infarction Remodeling Models

The clinical outcome data from the DAVIT trials uniquely positions verapamil as a positive control or investigational agent in animal models of myocardial infarction. Its demonstrated mortality benefit, in contrast to nifedipine, makes it the preferred calcium channel blocker for studying cardioprotective mechanisms [3].

Balanced Cardiac and Vascular Pharmacodynamics Research

Verapamil's unique lack of vascular selectivity (ratio of 0.92) makes it an essential tool for research requiring simultaneous, equipotent modulation of cardiac and vascular tissues. It serves as a critical comparator to highly vascular-selective dihydropyridines in tissue bath experiments and whole-animal hemodynamic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.